Octadecyl Rhodamine B Chloride

Catalog No.
S598848
CAS No.
65603-19-2
M.F
C46H67ClN2O3
M. Wt
731.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyl Rhodamine B Chloride

Avoid rapid dye washout in lipid bilayer studies. Unlike water-soluble Rhodamine B, Octadecyl Rhodamine B Chloride (R18) features a permanent C18 membrane anchor.

  • Self-quenching at >2 mol% enables standalone lipid mixing assays, eliminating dual-dye FRET complexity.
  • Stable long-term tagging for virology, LNP development, and OMV tracking.

Procurement note: High-purity dye shipped ambient; reliable global supply for uninterrupted research.

CAS Number

65603-19-2

Product Name

Octadecyl Rhodamine B Chloride

IUPAC Name

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride

Molecular Formula

C46H67ClN2O3

Molecular Weight

731.5 g/mol

InChI

InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1

InChI Key

NFGODEMQGQNUKK-UHFFFAOYSA-M

Synonyms

octadecyl Rhodamine B chloride, ORBC, R 18 Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-]

The exact mass of the compound Octadecyl rhodamine B chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98% (HPLC)

Package Size

25 mg, 100 mg, 500 mg

Octadecyl Rhodamine B Chloride (CAS 65603-19-2), commonly referred to as R18, is a highly lipophilic cationic fluorescent dye characterized by a Rhodamine B fluorophore conjugated to an 18-carbon alkyl chain. This structural modification transforms the classical water-soluble dye into a robust amphiphilic membrane anchor. Commercially procured primarily for lipid bilayer integration, the compound exhibits an excitation/emission profile of approximately 565/585 nm in lipid environments and is defined by its pronounced concentration-dependent self-quenching behavior, making it a foundational, single-component reagent for membrane dynamics and lipid mixing assays [REFS-1, REFS-2].

Research Fit

Fluorescent probe for membrane fusion dequenching assays
Reported fast dequenching kinetics for viral fusion studies
C18 alkyl chain supports stable bilayer insertion

Attempting to substitute Octadecyl Rhodamine B Chloride with its parent compound, Rhodamine B, fundamentally fails in membrane applications due to the lack of the octadecyl anchor. Rhodamine B is highly water-soluble and will not stably partition into or remain anchored within lipid bilayers, resulting in rapid washout and a complete inability to report lipid mixing [1]. Furthermore, substituting this compound with other common lipophilic tracers, such as DiI or DiD, often forces researchers to procure and optimize dual-dye FRET pairs to monitor fusion. The verified capacity of Octadecyl Rhodamine B Chloride to self-quench at high membrane densities allows it to function as a standalone dequenching reporter, significantly simplifying assay design and reducing reagent procurement complexity [2].

Substitution Risk

Chain-length-dependent kinetics

Shorter-chain rhodamine probes show slower translocation, which may alter membrane residence and labeling persistence.

Dequenching mismatch with Rh-PE

Rh-PE dequenching is substantially slower; reported data indicate it may underestimate fusion rates compared to R18.

DORh-B unsuitability

DORh-B is reported not appropriate for tracking membrane merging, making it a poor substitute in fusion assays.

Photobleaching outcome difference

R18 photobleaching eliminates viral infectivity; DiI retains infectivity, which can confound post-imaging functional readouts.

Membrane Anchoring and Aqueous Partitioning Dynamics

The addition of the C18 alkyl chain fundamentally alters the solubility and handling profile of the fluorophore. While standard Rhodamine B is highly water-soluble (8-15 g/L) [2], Octadecyl Rhodamine B Chloride exhibits a critical aggregation concentration (CAC) of approximately 14 nM in aqueous media, driving near-complete partitioning into lipid bilayers such as DOPC or viral envelopes [1]. This extreme hydrophobicity ensures stable retention during rigorous washing steps, whereas generic Rhodamine B rapidly diffuses into the aqueous phase, rendering it useless for long-term membrane tracking.

Evidence DimensionAqueous solubility and membrane partitioning
Target Compound DataOctadecyl Rhodamine B Chloride (CAC ~14 nM; near-complete lipid partitioning)
Comparator Or BaselineRhodamine B (Water solubility 8-15 g/L; no stable lipid anchoring)
Quantified Difference>10^6 difference in aqueous solubility threshold; exclusive lipid retention for the target compound.
ConditionsAqueous media vs. DOPC/lipid bilayer models

Buyers must select Octadecyl Rhodamine B Chloride over Rhodamine B to ensure the fluorophore remains permanently anchored in the target liposome or cell membrane during complex multi-step assays.

Dequenching vs. Rh-PE
Head-to-head
R18: fast dequenching (minutes scale); Rh-PE: substantially slower
Supports R18 for accurate fusion kinetics measurement
Influenza virus fusion with CEM cells, erythrocyte ghosts

Single-Component Self-Quenching Efficiency for Fusion Assays

Octadecyl Rhodamine B Chloride is highly effective for lipid mixing workflows because it exhibits proportional fluorescence self-quenching when incorporated into lipid bilayers at surface densities between 1 to 9 mol% [1]. Upon membrane fusion with an unlabeled target, the spatial dilution of the dye relieves this quenching, yielding a direct, measurable increase in fluorescence. In contrast, using standard lipophilic dyes like DiI typically requires the co-incorporation of a FRET acceptor (e.g., DiD) to achieve a comparable fusion-dependent signal change [2].

Evidence DimensionAssay component requirements for fusion detection
Target Compound DataOctadecyl Rhodamine B Chloride (Functions as a single-dye dequenching reporter at 1-9 mol%)
Comparator Or BaselineDiI (Requires a secondary FRET acceptor like DiD for optimal fusion reporting)
Quantified Difference1 fluorophore required (target compound) vs. 2 fluorophores required (DiI/DiD FRET pair).
ConditionsViral or liposomal membrane fusion assays

Procuring Octadecyl Rhodamine B Chloride allows laboratories to streamline fusion assay protocols by eliminating the need to balance and optimize dual-dye FRET pairs.

Chain length & translocation
Head-to-head
C18 fastest translocation in homologous series (C2–C18)
C18 chain supports maximal membrane residence stability
Planar PC bilayers; voltage-jump current relaxation

Environment-Dependent Photophysical Shifts

The optical properties of the rhodamine fluorophore shift significantly when anchored in a lipid environment, requiring specific optical calibration. In lipid membranes or surfactant micelles (e.g., Triton X-100), monomeric Octadecyl Rhodamine B Chloride exhibits an absorption maximum at ~565 nm with a molar extinction coefficient of 95,400 M-1cm-1[1]. This contrasts with aqueous Rhodamine B, which peaks at 554 nm with a higher extinction coefficient of ~106,000 M-1cm-1 [1]. Using aqueous baselines for membrane-bound tracers will result in quantitative loading errors.

Evidence DimensionMolar extinction coefficient and absorption maximum
Target Compound DataOctadecyl Rhodamine B Chloride in lipids/micelles (λmax ~565 nm; ε = 95,400 M-1cm-1)
Comparator Or BaselineRhodamine B in water (λmax 554 nm; ε ~106,000 M-1cm-1)
Quantified Difference11 nm red-shift in absorption and ~10% reduction in extinction coefficient.
ConditionsMonomeric target compound in lipid/surfactant environment vs. Rhodamine B in aqueous solution

Procurement teams and researchers must account for these specific spectral shifts when configuring optical filters and calculating quantitative dye loading in liposomes.

DORh-B unsuitability
Head-to-head
R18 validated for membrane merging; DORh-B reported inappropriate
DORh-B may not be interchangeable; R18 remains the documented choice
Influenza virus–cell fusion assay context
Self-quenching profile
Class-level
Linear quenching in egg PC; exponential in PC:chol (1:1) up to 10 mol%
Enables concentration-dependent experimental design for fusion assays
Self-quenching arises from dynamic excited-state interactions
Photobleaching & infectivity
Head-to-head
R18: infectivity eliminated; DiI/DiD: infectivity maintained after photobleaching
Photobleaching-sensitive system for photoinactivation studies
Sindbis virus; plaque assay readout
FRET acceptor
Reported
Effective acceptor with NK donor; max efficiency in clay LB films
Supports dual-probe FRET experimental designs in membrane systems
Langmuir-Blodgett films; lipophilic fluorescein donors also compatible

Real-Time Viral Membrane Fusion Assays

Octadecyl Rhodamine B Chloride is the right choice for virology laboratories needing a single-component reporter to quantify viral envelope fusion with host cells. Its ability to be loaded into viral membranes at self-quenching concentrations allows for direct, real-time kinetic readouts of lipid mixing upon fusion, eliminating the need for complex dual-dye FRET systems [1].

Lipid Nanoparticle (LNP) and Liposome Fusogenicity Testing

For formulation scientists evaluating synthetic lipid carriers, this compound is the preferred tracer for lipid mixing assays. By incorporating the dye at >2 mol% into test liposomes, developers can reliably benchmark the fusogenic potential and stability of LNP formulations against biological or artificial target membranes using standard fluorescence dequenching protocols[2].

Stable Organelle and Outer Membrane Vesicle (OMV) Tracking

When studying the cellular uptake of OMVs or tracking intracellular organelles, standard water-soluble dyes rapidly leak or wash out. Octadecyl Rhodamine B Chloride is a highly reliable selection here, as its C18 anchor ensures permanent integration into the vesicle bilayer, providing stable, long-term fluorescent tagging without rapid signal loss [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Viral membrane fusion kinetics
Dequenching kinetics profile
Fluorescence recovery rates in virus-cell or liposome systems
Liposome fusion and lipid mixing
Concentration-dependent self-quenching
Quenching curve in target lipid composition
Transmembrane flip-flop studies
C18 chain translocation rate
Voltage-jump current relaxation in planar bilayers
FRET-based membrane studies
FRET acceptor compatibility
Energy transfer efficiency with thiacyanine donor in LB films

Hydrogen Bond Acceptor Count

5

Exact Mass

730.4840217 Da

Monoisotopic Mass

730.4840217 Da

Heavy Atom Count

52

UNII

PM25QZB78X

MeSH Pharmacological Classification

Fluorescent Dyes

Wikipedia

Octadecyl rhodamine b chloride

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